1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
Overview
Description
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O2 and a molecular weight of 243.13 g/mol . This compound is known for its unique bicyclic structure, which includes two nitrogen atoms and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride can be compared with other bicyclic compounds such as:
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with different structural features and reactivity.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQXQYGADMLOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423024-32-1 | |
Record name | 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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